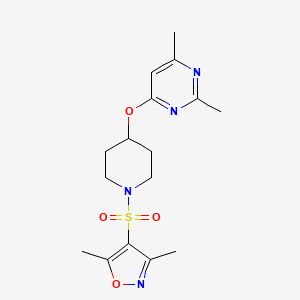

4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, piperidine, sulfonyl, and isoxazole groups, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name |

4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-10-9-15(18-13(4)17-10)23-14-5-7-20(8-6-14)25(21,22)16-11(2)19-24-12(16)3/h9,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIGBFQAMDXSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the piperidine ring: The pyrimidine derivative is then reacted with piperidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the piperidine-pyrimidine linkage.

Introduction of the sulfonyl group: This step involves sulfonylation, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Formation of the isoxazole ring: The final step involves the cyclization of the intermediate compound to form the isoxazole ring, which can be achieved through various cyclization reactions, often under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or isoxazole rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions.

Thiols: From reduction reactions.

Substituted derivatives: From substitution reactions.

Scientific Research Applications

4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole: shares similarities with other sulfonyl-containing isoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

The compound 4-((4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological profiles, and relevant case studies.

Chemical Composition and Structure

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure features a pyrimidine core, piperidine ring, and isoxazole moiety, which are critical in determining its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It likely acts as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic nucleotides that modulate various cellular processes.

Biological Activity Profiles

Research indicates that the compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi.

- Anti-inflammatory Properties : The inhibition of PDE enzymes is associated with reduced inflammation, making this compound a candidate for treating inflammatory diseases.

- Cognitive Enhancement : Some studies suggest that PDE inhibitors can improve learning and memory functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

Study 1: PDE Inhibition

A study evaluated the effects of selective PDE4 inhibitors on cognitive functions. The results indicated that compounds structurally related to our target molecule improved memory retention in animal models by modulating cyclic AMP levels .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study 3: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds. Results showed promising activity against Gram-positive bacteria, indicating potential use in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrimethamine | Pyrimidine derivative | Antimalarial |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Compound A | Contains piperidine ring | Antioxidant, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.